Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate is a chemical compound with the molecular formula and a molecular weight of 312.11 g/mol. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of pharmaceuticals due to its unique structural features, including a sulfonamide group, which is known for its biological activity. The compound is often utilized in research settings, especially in studies related to antiviral and antibacterial agents.
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate is classified as a sulfonamide derivative, which places it within a broader category of compounds known for their pharmacological properties. It can be sourced from chemical suppliers like BenchChem, where it is available for research purposes. The compound has been referenced in various scientific literature, indicating its relevance in ongoing research efforts.
The synthesis of methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate typically involves several key steps:
The molecular structure of methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate can be represented by its canonical SMILES notation: COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)F
. The compound features:
The structural formula highlights the arrangement of atoms and functional groups that define its chemical behavior.
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate can participate in various chemical reactions:
The mechanism of action for methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate primarily revolves around its interaction with biological targets:
Research indicates that modifications to the structure can enhance or diminish these activities, making it a subject of interest for medicinal chemists .
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling and application in laboratory settings .
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate finds applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: